2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene
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Overview
Description
2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene is a thiophene derivative known for its unique structural properties and potential applications in various fields. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring, which imparts unique electronic and chemical properties to the molecule. This particular compound features long octadecyl chains attached to the thiophene rings, enhancing its solubility and processability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general synthetic route can be summarized as follows:
Preparation of Monomers: The starting materials include 2,5-dibromothiophene and octadecylthiol.
Stille Coupling Reaction: The monomers undergo a Stille coupling reaction in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., triethylamine) to form the desired product.
The reaction conditions typically involve refluxing the reactants in an appropriate solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or sulfonated thiophene derivatives.
Scientific Research Applications
2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a component in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Material Science: Employed in the development of conductive polymers and nanomaterials.
Biological Applications: Investigated for its potential use in drug delivery systems and bioimaging due to its biocompatibility and fluorescence properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics and sensors.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener and optical brightener.
2,5-Bis(benzoxazol-2-yl)thiophene: Used in the synthesis of fluorescent dyes and materials for bioimaging.
Uniqueness
2,5-Bis(5-octadecylsulfanylthiophen-2-yl)thiophene is unique due to its long octadecyl chains, which enhance its solubility and processability. This makes it particularly suitable for applications in organic electronics and material science, where solubility and processability are critical factors.
Properties
CAS No. |
511547-04-9 |
---|---|
Molecular Formula |
C48H80S5 |
Molecular Weight |
817.5 g/mol |
IUPAC Name |
2,5-bis(5-octadecylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C48H80S5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-49-47-39-37-45(52-47)43-35-36-44(51-43)46-38-40-48(53-46)50-42-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34,41-42H2,1-2H3 |
InChI Key |
JECNOXOTSFZYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)SCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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